molecular formula C16H12N2 B3069270 1,4-Bis(4-aminophenyl)-1,3-butadiyne CAS No. 30405-78-8

1,4-Bis(4-aminophenyl)-1,3-butadiyne

Cat. No. B3069270
CAS RN: 30405-78-8
M. Wt: 232.28 g/mol
InChI Key: AXKIEAUPICVIPV-UHFFFAOYSA-N
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Description

“1,4-Bis(4-aminophenyl)-1,3-butadiyne” is a chemical compound that is often used as a precursor for the synthesis of polyimides . It is also known as “1,4-Bis(diphenylamino)benzene” and has the empirical formula C30H24N2 .


Synthesis Analysis

The synthesis of “this compound” involves a two-step process. The first step is a nucleophilic displacement of tert-butylhydroquinone with p-chloronitrobenzene in the presence of K2CO3, followed by catalytic reduction .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of two phenyl groups attached to a butadiyne core via amino linkages .


Chemical Reactions Analysis

“this compound” is used as a monomer with various aromatic tetracarboxylic dianhydrides to synthesize polyimides . This involves a conventional two-step procedure that includes ring-opening polyaddition in a polar solvent such as N,N-dimethylacetamide (DMAc) to give poly(amic acid)s, followed by cyclodehydration to polyimides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives are characterized by high thermal stability, good solubility in a wide range of organic solvents, and high glass transition temperatures .

Scientific Research Applications

Photocatalysis and Covalent Organic Frameworks (COFs)

4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: has garnered attention in the realm of photocatalysis. Specifically, it is a building block for covalent organic frameworks (COFs), which are crystalline porous materials with well-defined structures. Here’s why COFs are significant:

Organic Transistors and Optoelectronic Devices

The dialkynyl motif in 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline has led to the development of π-conjugated polymers for organic transistors and optoelectronic devices. These devices include organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) . The compound’s physicochemical properties, studied through optical spectroscopy and cyclic voltammetry, contribute to its performance in these applications .

Functional Materials Synthesis

Researchers have synthesized functional materials using 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline . For instance, it serves as a precursor for the introduction of butadiyne motifs into organic and organometallic structures. These materials find applications in diverse areas, including catalysis and materials science .

Simulation and Visualization Tools

The compound’s properties have been explored using computational tools such as Amber , GROMACS , Avogadro , and VMD . These programs allow researchers to create impressive visualizations and simulate its behavior .

Mechanism of Action

The mechanism of action of “1,4-Bis(4-aminophenyl)-1,3-butadiyne” in the synthesis of polyimides involves the formation of poly(amic acid)s through ring-opening polyaddition, followed by cyclodehydration to form polyimides .

Future Directions

The future directions for “1,4-Bis(4-aminophenyl)-1,3-butadiyne” and its derivatives could involve further exploration of their potential applications in the synthesis of high-performance materials, given their excellent thermal and mechanical properties .

properties

IUPAC Name

4-[4-(4-aminophenyl)buta-1,3-diynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKIEAUPICVIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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